Molecular Weight Differentiation: The Impact of a Single Methyl Group
The presence of an additional methyl group in 1-bromo-2-methoxy-5-methyl-3-nitrobenzene results in a quantifiable molecular weight increase compared to non-methylated analogs. This difference is critical for applications where molecular weight is a design parameter, such as in drug discovery (Lipinski's Rule of Five) or in polymer synthesis. The target compound (MW 246.06 g/mol) is compared to 1-bromo-2-methoxy-3-nitrobenzene (MW 232.03 g/mol) and 1-bromo-3-methoxy-5-nitrobenzene (MW 232.03 g/mol) [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 246.06 g/mol |
| Comparator Or Baseline | 1-Bromo-2-methoxy-3-nitrobenzene (232.03 g/mol) and 1-Bromo-3-methoxy-5-nitrobenzene (232.03 g/mol) |
| Quantified Difference | +14.03 g/mol (6.05% increase) |
| Conditions | Standard molecular weight calculation |
Why This Matters
This molecular weight difference confirms the compound is a distinct chemical entity, not a positional isomer, ensuring the correct scaffold is procured for target synthesis.
- [1] PubChem. 1-Bromo-3-methoxy-5-nitrobenzene. Compound Summary. Accessed 2024. View Source
